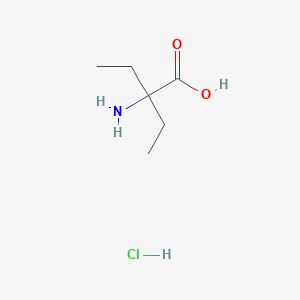
2-Amino-2-ethylbutanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-ethylbutanoic acid hcl, also known as 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C7H16ClNO2 and it has a molecular weight of 181.66 .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-ethylbutanoic acid hcl consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms . The SMILES string representation of the molecule is O=C(O)C(CC)(CC)CN.[H]Cl .
Physical And Chemical Properties Analysis
2-Amino-2-ethylbutanoic acid hcl is a solid compound . It has a density of 1.0±0.1 g/cm^3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) showcase significant biological properties, including antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied, revealing that the presence of an unsaturated bond and ortho-dihydroxy phenyl groups significantly contribute to their antioxidant activities. These findings suggest the potential of structurally related compounds, including 2-Amino-2-ethylbutanoic acid HCl, in the development of potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Role in Plant Biology
The amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) demonstrates that even simple molecules can have profound effects on plant biology, acting beyond being mere precursors to hormones like ethylene. ACC's role underscores the potential of amino acids, including 2-Amino-2-ethylbutanoic acid HCl, in modulating plant growth, stress response, and development (Van de Poel & Van Der Straeten, 2014).
Environmental Applications
The application of organic acids in environmental and industrial processes, such as acidizing operations in carbonate and sandstone formations, illustrates the versatility of these compounds. Their efficacy in enhancing formation damage removal and dissolution, coupled with their environmental friendliness compared to more corrosive chemicals, hints at the broader applicability of structurally related compounds in environmentally sensitive applications (Alhamad et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, compounds like hydrophilic interaction chromatography (HILIC) stationary phases are used for the separation of polar, weakly acidic, or basic samples. The exploration of various stationary phases for HILIC indicates the potential of 2-Amino-2-ethylbutanoic acid HCl in chromatographic applications, enhancing the separation of complex mixtures (Jandera, 2011).
Biomedical Applications
In the biomedical field, the development of highly branched polymers based on poly(amino acid)s for drug and gene delivery showcases the potential of amino acids in creating biocompatible, biodegradable, and metabolizable materials. These applications highlight the relevance of compounds like 2-Amino-2-ethylbutanoic acid HCl in the synthesis of advanced materials for medical use (Thompson & Scholz, 2021).
Safety And Hazards
The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2-amino-2-ethylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-6(7,4-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPAFAJGSCBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-ethylbutanoic acid hcl | |
CAS RN |
92398-53-3 |
Source


|
| Record name | 2-amino-2-ethylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)





![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)





